3-(3,5-Difluorophenyl)morpholine

Description

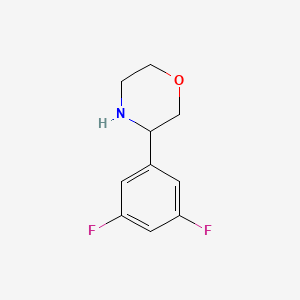

3-(3,5-Difluorophenyl)morpholine is a fluorinated morpholine derivative characterized by a 3,5-difluorophenyl group attached to the morpholine ring at the 3-position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its balanced solubility and basicity. The introduction of fluorine atoms at the 3- and 5-positions of the phenyl ring enhances metabolic stability and modulates electronic properties, making this compound valuable in pharmaceutical research .

The hydrochloride salt of this compound (CAS: 1989659-28-0) is commercially available for R&D purposes, indicating its relevance in drug discovery .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-(3,5-difluorophenyl)morpholine |

InChI |

InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2 |

InChI Key |

MRVDVOWEXQWUBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)morpholine typically involves the reaction of 3,5-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of difluorophenylmorpholine oxides.

Reduction: Formation of difluorophenylmorpholine derivatives with reduced functional groups.

Substitution: Formation of substituted difluorophenylmorpholine compounds.

Scientific Research Applications

3-(3,5-Difluorophenyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 4-(3,5-Difluorophenyl)morpholine

The 4-substituted isomer, 4-(3,5-difluorophenyl)morpholine (4d), differs in the attachment position of the difluorophenyl group on the morpholine ring. Key distinctions include:

- Synthesis : Synthesized in 64% yield via a C–H activation protocol at 60°C for 5 hours, using morpholine and CsF .

- Structural Properties : NMR data (¹H, ¹³C) confirm the para-substitution pattern, influencing electron distribution and steric accessibility compared to the meta-substituted analog .

- Applications : While direct biological data are unavailable, its inclusion in analytical studies (e.g., ¹³C NMR in photocatalysis research) suggests utility in mechanistic investigations .

Piperazine-Based Analog

A piperazine derivative, (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione, replaces the morpholine ring with a methylpiperazine group .

Complex Morpholine Derivatives

Aprepitant-Related Compound

A morpholine-triazole hybrid (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one) incorporates trifluoromethyl groups and a triazole ring .

- Electronic Effects : Trifluoromethyl groups are more electron-withdrawing than fluorine, increasing lipophilicity and metabolic resistance.

- Application : Registered as a reference standard (CAS: 1148113-53-4), indicating use in quality control for APIs like Aprepitant .

Sulfonyl-Piperidinyl Morpholine

A sulfonyl-containing derivative (4-[[2-[1-[(3R)-3-(3,5-difluorophenyl)-3-[4-(methylsulfonyl)phenyl]propyl]-4-piperidinyl]ethyl]sulfonyl]morpholine) demonstrates advanced structural complexity .

Key Findings and Implications

- Substitution Position : Meta-substitution in this compound may confer distinct electronic and steric profiles compared to para-substituted isomers, impacting reactivity and target selectivity.

- Fluorine’s Role : Fluorination at 3,5-positions consistently improves metabolic stability across analogs, a trend leveraged in drug design .

- Heterocycle Choice : Morpholine offers balanced solubility, while piperazine and triazole integrations expand functional diversity for specialized applications .

Biological Activity

3-(3,5-Difluorophenyl)morpholine is a chemical compound characterized by a morpholine ring substituted with a difluorophenyl group. This unique structure contributes to its diverse biological activities, which have garnered attention in medicinal chemistry and pharmaceutical research. The compound's potential applications range from drug development to agrochemicals, making it a subject of interest in various scientific studies.

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 235.66 g/mol

- Structure : The morpholine moiety consists of a six-membered ring containing one nitrogen and one oxygen atom, influencing its basicity and reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

- Binding Affinity : Interaction studies have shown that this compound has notable binding affinity with multiple biological targets, which is crucial for its pharmacological effects.

- Pharmacological Potential : It has been identified as a potential building block for drug development targeting central nervous system disorders and other conditions due to its ability to modulate receptor activities.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The difluorophenyl group enhances lipophilicity and alters receptor binding profiles, potentially leading to distinct pharmacological effects compared to other morpholine derivatives.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in various metabolic pathways, which could contribute to its therapeutic effects against diseases such as cancer and diabetes .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. The IC values for these compounds were notably lower than those of standard chemotherapeutics .

- Neuroprotective Effects : Research exploring the neuroprotective properties of this compound revealed that it could mitigate oxidative stress in neuronal cells, suggesting its application in treating neurodegenerative diseases like Alzheimer's .

- Diabetes Management : Studies have indicated that this compound can inhibit α-glucosidase activity, which is beneficial in managing blood sugar levels in diabetic patients. The IC for this inhibition was found to be comparable to established antidiabetic drugs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(3,4-Difluorophenyl)morpholine hydrochloride | 0.77 | Different fluorinated phenyl group |

| (R)-3-(4-Fluorophenyl)morpholine hydrochloride | 0.70 | Different substitution pattern on the phenyl group |

| 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride | 0.70 | Piperidine ring instead of morpholine |

| 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride | 0.77 | Contains trifluoromethyl group |

This comparison highlights how variations in substituents can influence biological activity while maintaining a core morpholine structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.